molecular formula C13H21NO B13273159 [1-(3,5-Dimethylphenyl)ethyl](2-methoxyethyl)amine

[1-(3,5-Dimethylphenyl)ethyl](2-methoxyethyl)amine

Cat. No.: B13273159
M. Wt: 207.31 g/mol
InChI Key: QCXDTALTVLUZFO-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)ethylamine is a secondary amine characterized by a 3,5-dimethylphenyl group attached to an ethyl chain and a 2-methoxyethyl substituent. This structure combines aromatic rigidity with the flexibility of methoxy- and ethyl-based side chains, which may influence its electronic, steric, and solubility properties.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C13H21NO/c1-10-7-11(2)9-13(8-10)12(3)14-5-6-15-4/h7-9,12,14H,5-6H2,1-4H3

InChI Key

QCXDTALTVLUZFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)NCCOC)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,5-Dimethylphenyl)ethylamine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • [1-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine]: Structure: Contains two methoxyphenyl groups instead of dimethylphenyl. Synthesis: Prepared via lithium-halogen exchange (65% yield) .
  • [1-(3,5-Dimethylphenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine] :

    • Structure : Integrates a pyrazole ring and furan substituent.
    • Molecular Weight : ~229–250 g/mol (estimated from similar compounds) .
    • Key Difference : The heterocyclic pyrazole moiety introduces additional hydrogen-bonding sites, which may affect biological activity.

Variations in the Amine Side Chain

  • [(3,5-Dimethylphenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine: Structure: Features an imidazole ring on the ethylamine chain. Molecular Weight: 229.16 g/mol .
  • [1-(3-Chlorophenyl)ethyl][(3,5-dimethoxyphenyl)methyl]amine: Structure: Substitutes chlorine on the phenyl ring and includes a dimethoxyphenyl group. Molecular Weight: 305.80 g/mol .

Functional Group Modifications

  • [4-(1-{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}-4-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl)-N-(3,5-dimethylphenyl)pyrimidin-2-amine]: Structure: Complex heterocyclic system with a piperidine and trifluoromethyl group. Molecular Weight: 563.66 g/mol . Key Difference: The trifluoromethyl group and extended piperidine chain enhance lipophilicity, suggesting pharmacological applications distinct from the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (If Available) Potential Applications
1-(3,5-Dimethylphenyl)ethylamine C₁₃H₂₁NO ~207.31 (estimated) 3,5-Dimethylphenyl, methoxyethyl N/A Likely intermediates in drug synthesis
1-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine C₁₇H₂₁NO₃ 287.35 Dual methoxyphenyl 65% Building block for agrochemicals
[(3,5-Dimethylphenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine C₁₄H₁₉N₃ 229.16 Imidazole side chain N/A Ligand for metal catalysis
[1-(3-Chlorophenyl)ethyl][(3,5-dimethoxyphenyl)methyl]amine C₁₇H₂₀ClNO₂ 305.80 Chlorophenyl, dimethoxyphenyl N/A Research chemical

Key Research Findings

  • Electronic Effects : Methoxy groups (e.g., in ) increase electron density on aromatic rings, enhancing nucleophilic substitution reactivity compared to dimethyl groups, which offer steric hindrance .
  • Biological Relevance : Compounds with imidazole or pyrazole moieties (e.g., ) are frequently explored in drug discovery due to their hydrogen-bonding capabilities.

Biological Activity

1-(3,5-Dimethylphenyl)ethylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies that highlight its biological relevance.

Chemical Structure and Properties

The compound features a dimethylphenyl group attached to an ethylamine backbone with a methoxyethyl substituent. Its molecular formula is C13H19N, and it possesses unique structural characteristics that contribute to its biological activity.

Biological Activity Overview

Research indicates that 1-(3,5-Dimethylphenyl)ethylamine exhibits various biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications.

1. Pharmacological Effects

  • Serotonergic Activity : Preliminary studies suggest that analogs of this compound may act as agonists for serotonin receptors, particularly the 5-HT1D receptor, which is implicated in migraine treatment. Compounds structurally similar to 1-(3,5-Dimethylphenyl)ethylamine have shown comparable affinity and selectivity to established antimigraine drugs like sumatriptan .
  • Antiviral Properties : Research has highlighted its potential as an antiviral agent against influenza A viruses. Structural modifications of related compounds have demonstrated significant inhibitory effects on viral replication .

The biological activity is believed to be mediated through interactions with specific receptor sites and pathways:

  • Receptor Binding : The presence of the dimethylphenyl group enhances binding affinity to serotonin receptors, while the methoxyethyl moiety may influence the pharmacokinetics and bioavailability of the compound.
  • Inhibition of Viral Proteins : Some studies have indicated that derivatives can inhibit nucleoprotein interactions in viruses, thus preventing replication .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how variations in chemical structure affect biological activity:

  • Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance activity, while electron-donating groups tend to reduce it. For example, halogen substitutions have shown increased potency against certain targets .
  • Amine Modifications : The type of amine (primary vs. secondary) significantly impacts the compound's efficacy; secondary amines often show better activity profiles .

Case Studies

Several case studies illustrate the practical applications and efficacy of 1-(3,5-Dimethylphenyl)ethylamine:

StudyFindings
Influenza A Inhibition A study identified derivatives with effective binding affinities to influenza nucleoprotein, demonstrating significant antiviral activity with low toxicity profiles .
Migraine Treatment Analogous compounds exhibited selective agonism at serotonin receptors, suggesting potential use in migraine therapies .

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